(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Descripción
This compound is a fluorinated azetidine derivative featuring a 1,2,4-oxadiazole heterocycle linked to a 3-(trifluoromethyl)phenyl group. The azetidine ring (a four-membered saturated heterocycle) is substituted at the 1-position with a methanone moiety bearing a 2-fluorophenyl group. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUJTWVVAVATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. The initial steps typically focus on preparing the 1,2,4-oxadiazole core, which is then attached to the fluorinated phenyl ring. The azetidine moiety is incorporated through cyclization reactions under carefully controlled conditions.
Industrial Production Methods
While specific industrial-scale synthesis methods are often proprietary, the processes usually involve optimizing the yield and purity of the compound through the use of high-purity starting materials and sophisticated purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the aromatic rings and azetidine nitrogen.
Reduction: : Reduction reactions typically target the carbonyl groups present in the structure.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Depending on the type of reaction, the major products could include hydroxylated, aminated, or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of oxadiazole compounds, demonstrating that modifications at the phenyl rings can enhance cytotoxicity against various cancer cell lines. The introduction of trifluoromethyl groups was noted to increase lipophilicity, improving cellular uptake and efficacy against resistant cancer strains .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi. The presence of fluorine atoms enhances the lipophilicity and biological activity of the molecule.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial therapies .
Organic Electronics
The unique electronic properties of fluorinated compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties.
Case Study:
A recent study investigated the use of similar fluorinated oxadiazole derivatives in OLEDs, showing improved efficiency and stability compared to non-fluorinated analogs. The findings suggest that these compounds can serve as effective hole transport materials .
Synthesis and Characterization
The synthesis of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Oxadiazole Ring : Utilizing hydrazine derivatives and acid chlorides.
- Azetidine Formation : Employing cyclization reactions with appropriate amines.
- Final Coupling Reaction : Linking the azetidine with the fluorophenyl group through acylation.
Data Table: Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Oxadiazole synthesis | Hydrazine, acid chloride, reflux |
| Azetidine formation | Amine coupling, solvent-mediated cyclization |
| Final coupling | Acyl chloride reaction under basic conditions |
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is complex, often involving multiple molecular targets and pathways. Its fluorinated and trifluoromethylated components enhance its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs: Azetidine vs. Pyrrolidine Derivatives
The compound SLM6031434 () shares a 1,2,4-oxadiazole core and a trifluoromethylphenyl group but replaces the azetidine with a pyrrolidine (five-membered ring). The smaller azetidine ring in the target compound introduces greater ring strain, which may alter binding kinetics and metabolic stability. For example, SLM6031434 demonstrates potent SphK2 inhibition (IC₅₀ ~10 nM), while its R-enantiomer (SLM6081442) is less active, highlighting the importance of stereochemistry and ring size in potency .
| Property | Target Compound | SLM6031434 |
|---|---|---|
| Core Heterocycle | Azetidine (4-membered) | Pyrrolidine (5-membered) |
| Oxadiazole Substituent | 3-(Trifluoromethyl)phenyl | 4-(Octyloxy)-3-(trifluoromethyl)phenyl |
| Fluorine Position | 2-Fluorophenyl (methanone) | None (pyrrolidine backbone) |
| Reported Activity | Not specified | SphK2 inhibitor (IC₅₀ ~10 nM) |
Heterocyclic Variations: Oxadiazole vs. Triazole Derivatives
Compounds such as 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () and 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxadiazole with a triazole. In contrast, the oxadiazole in the target compound lacks H-bond donors, favoring membrane permeability but possibly limiting aqueous solubility .
Fluorinated Substituents: Trifluoromethyl vs. Other Fluorinated Groups
The 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride () shares the azetidine core but substitutes the oxadiazole with a trifluoromethoxy group. The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing aromatic ring stability and resistance to oxidative metabolism compared to trifluoromethoxy . Additionally, the 2-fluorophenyl group in the target compound may influence steric interactions at binding sites compared to non-fluorinated analogs.
Pharmacological Activity: Comparison with Functionalized Oxadiazoles
ST-1347 () contains a 1,2,4-oxadiazole linked to a trifluoromethylphenyl group but incorporates an isoindolin-dione scaffold. For instance, ST-1347 targets lipid signaling pathways, but the azetidine’s rigidity might shift affinity toward kinase domains .
Key Research Findings and Trends
- Ring Size and Activity : Smaller heterocycles (e.g., azetidine) may improve binding pocket compatibility in enzymes, as seen in SLM6031434’s SphK2 inhibition .
- Fluorine Effects : Fluorine substituents enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Heterocycle Choice : Oxadiazoles prioritize membrane permeability, while triazoles improve solubility but require structural optimization for potency .
Actividad Biológica
The compound (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel structure within the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.35 g/mol. The structure includes a trifluoromethyl group, which enhances lipophilicity and biological activity. The presence of an azetidine ring and oxadiazole moiety contributes to its pharmacological potential.
Biological Activity Overview
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. The compound has been investigated for its effects on various cancer cell lines.
Anticancer Activity
-
In Vitro Studies :
- The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results indicated that the compound exhibited IC50 values ranging from 0.12 to 2.78 µM, demonstrating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- The anticancer effects are attributed to the induction of apoptosis in cancer cells. Mechanistic studies revealed that the compound increases the expression of p53 and activates caspase-3, leading to programmed cell death .
- Molecular docking studies suggest that strong hydrophobic interactions occur between the compound and specific amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .
Comparative Biological Activity
A comparative analysis of various oxadiazole derivatives highlights the superior activity of this compound:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (2-Fluorophenyl)(...) | MCF-7 | 0.12 | |
| Doxorubicin | MCF-7 | 10.38 | |
| Compound A | A549 | 1.5 | |
| Compound B | HCT116 | 0.67 |
Case Studies
Several case studies have further elucidated the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Efficacy :
- Molecular Docking Insights :
Q & A
Basic: What are the standard synthetic routes for this compound, and how is purity optimized?
The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and azetidine ring formation. Key steps include:
- Oxadiazole formation : Condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .
- Azetidine functionalization : Nucleophilic substitution or coupling reactions to attach the fluorophenyl-ketone moiety, often requiring inert atmospheres (N₂/Ar) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the final compound. HPLC (C18 column, acetonitrile/water mobile phase) validates purity (>95%) .
Basic: How do structural features (e.g., trifluoromethyl, oxadiazole) influence its bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Oxadiazole moiety : Known to participate in hydrogen bonding with enzymatic targets (e.g., HDACs), potentially modulating inhibition .
- Azetidine ring : Conformationally restricted structure increases binding selectivity to target receptors .
Methodological insight : Comparative SAR studies using analogs lacking these groups can isolate their contributions to activity .
Advanced: How can reaction yields be improved during oxadiazole-azetidine coupling?
- Optimized conditions : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Catalysts like CuI or Pd(PPh₃)₄ may accelerate coupling .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress, allowing prompt adjustments .
- Yield data : Pilot studies report 60–70% yields under optimized conditions; scaling may require flow chemistry techniques .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., HDAC vs. kinase inhibition)?
- Target validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular IC₅₀) to confirm target engagement.
- Structural analysis : X-ray crystallography or cryo-EM of compound-target complexes identifies binding modes .
- Off-target screening : Employ kinase profiling panels or proteome-wide affinity pulldowns to assess specificity .
Basic: What analytical techniques confirm the compound’s identity and purity?
- NMR : ¹⁹F NMR confirms fluorinated substituents; ¹H/¹³C NMR verifies azetidine and oxadiazole connectivity .
- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (391.326 g/mol) .
- HPLC : Retention time consistency and peak symmetry ensure purity .
Advanced: What computational strategies predict binding modes with HDAC isoforms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC1/6 active sites.
- MD simulations : 100-ns simulations in explicit solvent assess stability of binding poses and hydration effects .
- Free energy calculations : MM-GBSA quantifies binding affinity differences across isoforms .
Basic: What in vitro assays are suitable for initial bioactivity screening?
- Enzymatic assays : Fluorescence-based HDAC inhibition assays (e.g., Boc-Lys(Ac)-AMC substrate) .
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced: How to assess metabolic stability and toxicity in preclinical models?
- Microsomal stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS .
- hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
- In vivo PK : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis of t₁/₂ and bioavailability .
Basic: What are the storage and handling protocols for this compound?
- Storage : –20°C in anhydrous DMSO (sealed under N₂) to prevent hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps; LC-MS monitors degradation over time .
Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
